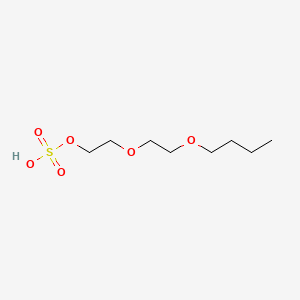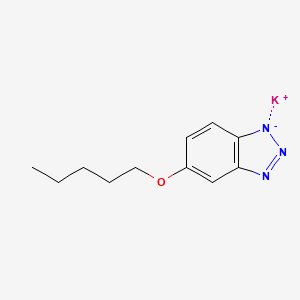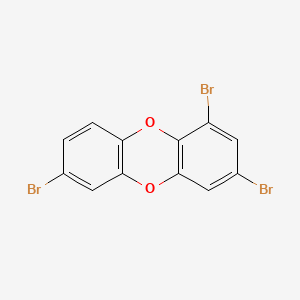
1,3,7-Tribromodibenzo-p-dioxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,7-Tribromodibenzo-p-dioxin is a naturally occurring dioxin synthesized by red algae and detected in the marine environment. It is known to accumulate in marine organisms such as mussels and fish, and subsequently in predators like marine birds . This compound is structurally similar to other dioxins, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin, but with bromine atoms instead of chlorine.
准备方法
1,3,7-Tribromodibenzo-p-dioxin can be synthesized through the bromination of dibenzo-p-dioxin. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions . Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
化学反应分析
1,3,7-Tribromodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated or debrominated products.
Substitution: Bromine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1,3,7-Tribromodibenzo-p-dioxin has several scientific research applications:
Ecotoxicology: Studying its effects on marine organisms and ecosystems.
Biochemistry: Investigating its interaction with biological molecules and pathways.
Environmental Science: Monitoring its presence and impact in marine environments.
Toxicology: Understanding its toxic effects and mechanisms of action in various organisms.
作用机制
1,3,7-Tribromodibenzo-p-dioxin exerts its effects by activating the aryl hydrocarbon receptor, a ligand-dependent transcription factor. This activation leads to changes in gene expression, including the induction of cytochrome P450 enzymes . These changes can result in metabolic alterations and potential carcinogenic effects. The compound’s impact on insulin- and peroxisome-signaling pathways has also been observed .
相似化合物的比较
1,3,7-Tribromodibenzo-p-dioxin is similar to other dioxins, such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin: Known for its high toxicity and environmental persistence.
Polybrominated diphenyl ethers: Used as flame retardants and can undergo similar oxidative transformations.
Compared to these compounds, this compound has unique effects on specific biological pathways and a different environmental impact profile .
属性
CAS 编号 |
110999-49-0 |
|---|---|
分子式 |
C12H5Br3O2 |
分子量 |
420.88 g/mol |
IUPAC 名称 |
1,3,7-tribromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H5Br3O2/c13-6-1-2-9-10(4-6)16-11-5-7(14)3-8(15)12(11)17-9/h1-5H |
InChI 键 |
RIATZSLLGBMQMM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)OC3=C(O2)C(=CC(=C3)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



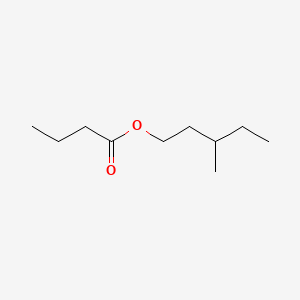
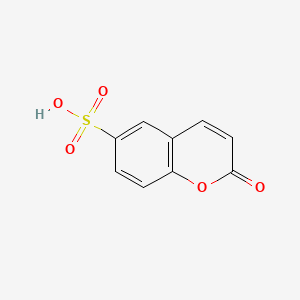
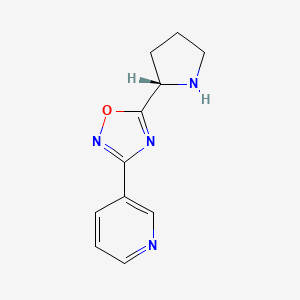
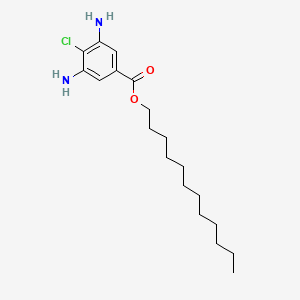
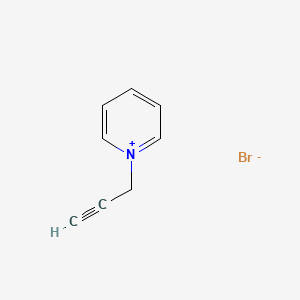

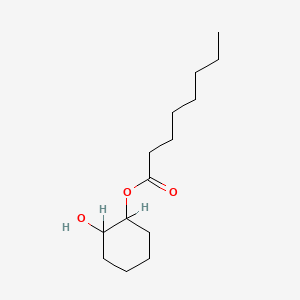
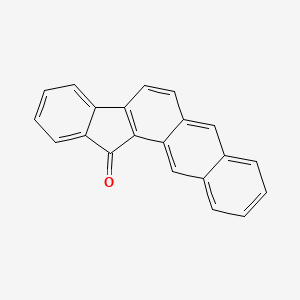
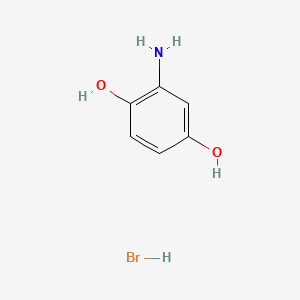
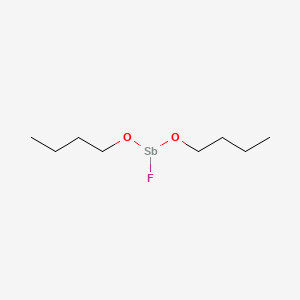
![3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15175687.png)
